molecular formula C7H7N9OS2 B11520543 2-({1-Amino-1H-[1,2,4]triazolo[3,4-C][1,2,4]triazol-5-YL}sulfanyl)-N-(1,3,4-thiadiazol-2-YL)acetamide

2-({1-Amino-1H-[1,2,4]triazolo[3,4-C][1,2,4]triazol-5-YL}sulfanyl)-N-(1,3,4-thiadiazol-2-YL)acetamide

Cat. No.: B11520543
M. Wt: 297.3 g/mol
InChI Key: UWPBISHFBBONLI-UHFFFAOYSA-N
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Description

2-({1-Amino-1H-[1,2,4]triazolo[3,4-C][1,2,4]triazol-5-YL}sulfanyl)-N-(1,3,4-thiadiazol-2-YL)acetamide is a complex organic compound that features a unique combination of triazole and thiadiazole rings. These heterocyclic structures are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-Amino-1H-[1,2,4]triazolo[3,4-C][1,2,4]triazol-5-YL}sulfanyl)-N-(1,3,4-thiadiazol-2-YL)acetamide typically involves the nucleophilic addition and cyclization of carbodiimides with diazo compounds . This process is often carried out under mild conditions, making it a versatile and efficient method for constructing the triazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar nucleophilic addition and cyclization reactions. The process can be optimized for higher yields and purity through careful control of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

2-({1-Amino-1H-[1,2,4]triazolo[3,4-C][1,2,4]triazol-5-YL}sulfanyl)-N-(1,3,4-thiadiazol-2-YL)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2-({1-Amino-1H-[1,2,4]triazolo[3,4-C][1,2,4]triazol-5-YL}sulfanyl)-N-(1,3,4-thiadiazol-2-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity and leading to various biological effects . Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide further research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({1-Amino-1H-[1,2,4]triazolo[3,4-C][1,2,4]triazol-5-YL}sulfanyl)-N-(1,3,4-thiadiazol-2-YL)acetamide stands out due to its combination of triazole and thiadiazole rings, which confer unique chemical and biological properties

Properties

Molecular Formula

C7H7N9OS2

Molecular Weight

297.3 g/mol

IUPAC Name

2-[(1-amino-[1,2,4]triazolo[3,4-c][1,2,4]triazol-5-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C7H7N9OS2/c8-16-6-13-14-7(15(6)2-10-16)18-1-4(17)11-5-12-9-3-19-5/h2-3H,1,8H2,(H,11,12,17)

InChI Key

UWPBISHFBBONLI-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C2=NN=C(N21)SCC(=O)NC3=NN=CS3)N

Origin of Product

United States

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